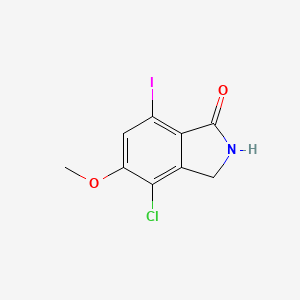

4-Chloro-5-methoxy-7-iodoisoindolinone

Description

4-Chloro-5-methoxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a fused bicyclic aromatic core substituted with chlorine (position 4), methoxy (position 5), and iodine (position 7). The iodine substituent distinguishes it from many analogs, as heavier halogens often influence electronic properties, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula |

C9H7ClINO2 |

|---|---|

Molecular Weight |

323.51 g/mol |

IUPAC Name |

4-chloro-7-iodo-5-methoxy-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C9H7ClINO2/c1-14-6-2-5(11)7-4(8(6)10)3-12-9(7)13/h2H,3H2,1H3,(H,12,13) |

InChI Key |

IPWMYAMKLXOYNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1Cl)CNC2=O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Indoles and Isoindolinones

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): This indole derivative shares a chlorine substituent but differs in core structure (indole vs. isoindolinone) and substitution positions.

- 4-Chloro-7-methoxyquinazolin-6-yl acetate monohydrochloride: A quinazoline-based compound with chloro and methoxy groups. Quinazolines are planar heterocycles with established roles as kinase inhibitors, whereas isoindolinones exhibit varied bioactivity depending on substituent positioning .

Methoxylated Derivatives

Iodinated Heterocycles

Limited iodinated analogs are described in the evidence, but iodine’s bulkiness and polarizability could enhance binding to hydrophobic protein pockets or improve radiopharmaceutical utility compared to chloro or fluoro analogs.

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- The isoindolinone core may offer improved metabolic stability over indoles due to reduced aromatic oxidation .

- Iodine’s presence could enhance lipophilicity (logP) compared to chloro or methoxy analogs, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.